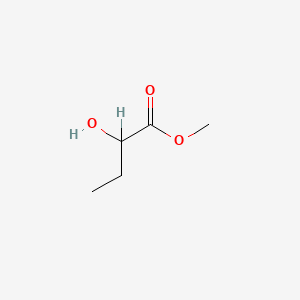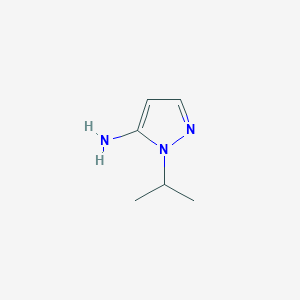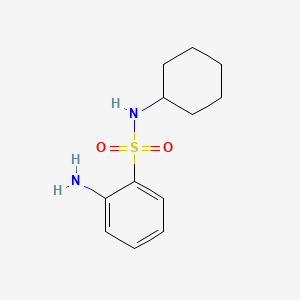
Methyl 2-hydroxybutanoate
Overview
Description
Methyl 2-hydroxybutanoate is a natural product found in Carica papaya and Mangifera indica . It has a molecular formula of C5H10O3 and a molecular weight of 118.13 g/mol .
Molecular Structure Analysis
The IUPAC name for Methyl 2-hydroxybutanoate is methyl 2-hydroxybutanoate . The InChI code is 1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3 and the InChIKey is DDMCDMDOHABRHD-UHFFFAOYSA-N . The Canonical SMILES is CCC(C(=O)OC)O .Physical And Chemical Properties Analysis
Methyl 2-hydroxybutanoate has a density of 1.1±0.1 g/cm3, a boiling point of 159.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It has a molar refractivity of 28.5±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 112.4±3.0 cm3 .Scientific Research Applications
1. Wine Aroma and Flavor
Methyl 2-hydroxybutanoate and related compounds have been studied for their roles in wine aroma and flavor. For instance, ethyl 2-hydroxy-3-methylbutanoate was investigated for its sensory characteristics in wines. This compound, identified as a marker of lactic acid bacteria esterase activity, was found in varying levels in different types of wine, although it did not significantly contribute to the fruity aroma of red wine (Gammacurta et al., 2018).
2. Complex Formation with Rare Earth Elements
The stability constants of complexes formed with 2-hydroxy3methylbutanoate and trivalent lanthanons (rare earth elements) were studied. The research found that the stabilities of these complexes generally decreased with increasing complexity of the alkyl substituents on the ligand. This study offers insights into the molecular interactions of methyl 2-hydroxybutanoate analogs with rare earth elements (Paul & Powell, 1965).
3. Enzymatic Reduction and Asymmetric Synthesis
Methyl 2-hydroxybutanoate has been a focus in studies on enzymatic reduction for asymmetric synthesis. For example, a reductase from bakers' yeast was used in the asymmetric synthesis of methyl 2-alkyl-3-hydroxybutanoate, demonstrating the potential of this compound in producing stereoselectively important molecules (Kawai et al., 1998).
4. Biodegradable Polymer Production
Methyl 2-hydroxybutanoate is relevant in the production of biodegradable polymers. A study on the kinetic resolution of racemic 2-hydroxybutanoate by NAD-independent L-lactate dehydrogenase highlights the role of this compound in the green production of D-2-hydroxybutanoate, a building block for biodegradable poly(2-hydroxybutanoate) (Gao et al., 2011).
5. Bicyclic Oxygen Heterocycles Synthesis
Methyl 2-hydroxybutanoate derivatives are used in the synthesis of bicyclic oxygen heterocycles. A study demonstrated the use of methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, to create these heterocycles, indicating the utility of methyl 2-hydroxybutanoate in complex organic synthesis (Elsworth & Willis, 2008).
6. Biomass Conversion to α-Hydroxy Acid
The conversion of tetroses to α-hydroxy acids like methyl vinylglycolate and methyl-4-methoxy-2-hydroxybutanoate was studied, showcasing the transformation of biomass into valuable chemical intermediates. This research expands the potential applications of methyl 2-hydroxybutanoate and its analogs in biorefinery and biodegradable plastic production (Dusselier et al., 2013).
7. Biopolymer Degradation
The direct degradation of poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester was researched, showing the capability of converting biopolymers into useful chemical intermediates. This process involves hydrolysis and reduction reactions, highlighting the importance of methyl 2-hydroxybutanoate in this context (Seebach et al., 2003).
8. Aroma Compounds in Alcoholic Beverages
The presence of 2-hydroxy-3-methylbutanoic acid and related compounds in wines and other alcoholic beverages was studied for their potential sensory effects. This research provides insight into the role of these compounds in the aroma profile of alcoholic beverages (Gracia-Moreno et al., 2015).
Safety and Hazards
properties
IUPAC Name |
methyl 2-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-4(6)5(7)8-2/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMCDMDOHABRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334352 | |
| Record name | Methyl 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxybutanoate | |
CAS RN |
29674-47-3 | |
| Record name | Methyl 2-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-butyric acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362775.png)
![3-{4-[4-(3-Carboxy-acryloylamino)-phenoxy]-phenylcarbamoyl}-acrylic acid](/img/structure/B1362776.png)
![1-ethyl-N-[(1R)-1-phenylethyl]piperidin-4-amine](/img/structure/B1362777.png)


![3-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzoic acid](/img/structure/B1362784.png)



![L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1362809.png)
![(E)-4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid](/img/structure/B1362816.png)
![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)

